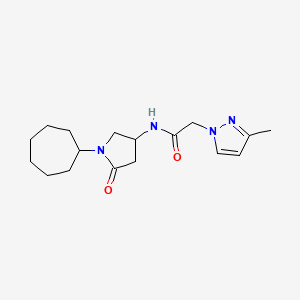
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as DIMBI, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, it has been investigated as a potential treatment for cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from damage.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is not yet fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of immune system function. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is that it has been shown to have low toxicity, making it a potentially safer alternative to other compounds. However, one limitation is that it may have limited solubility in certain solvents, which could make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. For example, further studies could investigate its potential as a treatment for specific types of cancer or neurological disorders. Additionally, research could focus on developing more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, or improving its solubility in different solvents. Finally, studies could investigate the potential use of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in combination with other compounds, to enhance its therapeutic effects.
In conclusion, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a promising compound with potential therapeutic applications in several areas of scientific research. Further studies are needed to fully understand its mechanism of action, as well as its potential advantages and limitations in lab experiments. Nevertheless, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide represents an exciting area of research that may lead to the development of new treatments for cancer, neurological disorders, and other diseases.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 1H-imidazole-1-carboxaldehyde, followed by reduction and acetylation. This synthesis method has been described in detail in a recent publication by Zhang et al. (2020).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-7-16(11-18(17)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHHMZQWPAUWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)

![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)

![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6005427.png)

![N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide](/img/structure/B6005455.png)
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
